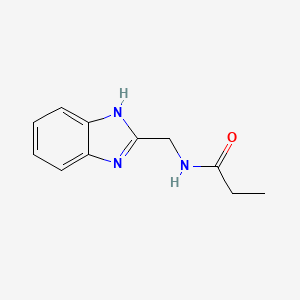

N-(1H-benzimidazol-2-ylmethyl)propanamide

Description

N-(1H-Benzimidazol-2-ylmethyl)propanamide is a benzimidazole-derived compound featuring a propanamide group attached to the methylene bridge of the benzimidazole core. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions.

Properties

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-11(15)12-7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZKEYPEAAFJOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

N-(1H-benzimidazol-2-ylmethyl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division and intracellular transport . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with enzymes and receptors involved in microbial metabolism, contributing to its antimicrobial activity .

Comparison with Similar Compounds

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)

- Structural Features :

- Benzimidazole linked via a thioacetamido group to a benzamide.

- Contains a dinitrophenyl substituent.

- Key Differences: The thioether (-S-) bridge in W1 contrasts with the direct methylene (-CH₂-) linkage in the target compound.

- Synthesis: Synthesized via condensation and recrystallized in ethanol. Characterized by IR (amide peaks) and NMR .

2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide

- Structural Features :

- Methyl-substituted benzimidazole linked to a methylisoxazole via a propanamide.

- Key Differences: Methylation at the benzimidazole nitrogen may reduce metabolic degradation.

- Spectroscopy : IR peaks at 3265 cm⁻¹ (NHCO) and 1678 cm⁻¹ (CO); ¹H NMR confirms methyl and isoxazole protons .

N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine

N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide

N-(3-Chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine)-2-methyl-3-(methylthio)-N-(3-(methylthio)propanoyl)propanamide

- Structural Features :

- Propanamide linked to pyrazole and pyridine rings with methylthio groups.

- Key Differences: Sulfur-containing substituents (methylthio) may enhance metal-binding or redox activity.

Structure-Activity Relationships (SAR) and Therapeutic Implications

- Benzimidazole Core : Essential for DNA intercalation or enzyme inhibition (e.g., topoisomerases).

- Substituent Effects :

- Amide Linkage : Critical for hydrogen bonding; modifications (e.g., thioether in W1) alter pharmacokinetics.

Data Table: Comparative Overview

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)propanamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

N-(1H-benzimidazol-2-ylmethyl)propanamide features a benzimidazole core, which is known for its pharmacological significance. The chemical structure can be represented as follows:

- Molecular Formula : C₁₅H₁₆N₄O

- Molecular Weight : 296.33 g/mol

The compound contains functional groups that contribute to its biological activity, including an amide bond and a benzimidazole moiety, which are crucial for its interaction with biological targets.

Biological Activities

Research has identified several key biological activities associated with N-(1H-benzimidazol-2-ylmethyl)propanamide:

Antitumor Activity

Studies indicate that compounds containing the benzimidazole structure exhibit significant antitumor properties. For instance, derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of cell signaling pathways related to growth and survival.

Antimicrobial Effects

N-(1H-benzimidazol-2-ylmethyl)propanamide has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Table 1 summarizes the antimicrobial efficacy of this compound compared to standard antibiotics.

| Pathogen | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Ciprofloxacin | 16 |

| Escherichia coli | 64 | Norfloxacin | 32 |

| Pseudomonas aeruginosa | 128 | Ampicillin | 64 |

Anti-inflammatory Properties

The benzimidazole derivatives are also noted for their anti-inflammatory effects, which may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The biological activity of N-(1H-benzimidazol-2-ylmethyl)propanamide can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and microbial metabolism.

- Receptor Modulation : It can modulate the activity of various receptors, including those involved in inflammatory responses.

- Cell Cycle Interference : By affecting cell cycle regulators, it may induce cell cycle arrest in cancer cells.

Case Studies

Several case studies have highlighted the potential of N-(1H-benzimidazol-2-ylmethyl)propanamide in therapeutic applications:

- Study on Cancer Cell Lines : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05), indicating its potential as an anticancer agent.

- Antimicrobial Testing : In vitro testing against clinical isolates demonstrated that N-(1H-benzimidazol-2-ylmethyl)propanamide effectively inhibited bacterial growth, supporting its use as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.